molecular formula C15H23Br2NO B3059987 N-(5-bromo-2-methoxybenzyl)cycloheptanamine hydrobromide CAS No. 1609395-64-3

N-(5-bromo-2-methoxybenzyl)cycloheptanamine hydrobromide

Cat. No.: B3059987
CAS No.: 1609395-64-3
M. Wt: 393.16
InChI Key: LWJYOMHLSREOQK-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-methoxybenzyl)cycloheptanamine hydrobromide is a halogenated benzylamine derivative characterized by a cycloheptane ring attached to a benzyl group substituted with a bromine atom at the 5-position and a methoxy group at the 2-position. The hydrobromide salt enhances solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]cycloheptanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO.BrH/c1-18-15-9-8-13(16)10-12(15)11-17-14-6-4-2-3-5-7-14;/h8-10,14,17H,2-7,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJYOMHLSREOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CNC2CCCCCC2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609395-64-3
Record name Cycloheptanamine, N-[(5-bromo-2-methoxyphenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609395-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-methoxybenzyl)cycloheptanamine hydrobromide typically involves the reaction of 5-bromo-2-methoxybenzyl chloride with cycloheptanamine in the presence of a base, followed by the addition of hydrobromic acid to form the hydrobromide salt . The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux

    Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-methoxybenzyl)cycloheptanamine hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methoxybenzyl)cycloheptanamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

Cycloalkane Ring Size Variation
  • N-(5-Bromo-2-Methoxybenzyl)Cyclopentanamine Hydrobromide (): Structure: Cyclopentane ring (5-membered) instead of cycloheptane. Molecular weight is lower (estimated ~370 g/mol vs. ~400 g/mol for the cycloheptane analog).
  • N-(3,4,5-Trimethoxybenzyl)Cycloheptanamine Hydrobromide ():

    • Structure : Additional methoxy groups at 3- and 4-positions on the benzyl ring.
    • Impact : Increased lipophilicity and electron-donating capacity, which may enhance membrane permeability and receptor interactions .
Amine Group Substitutions
  • (2R)-N-(5-Bromo-2-Methoxybenzyl)-20,30-Dihydrospiro[Cyclopropane-1,10-Inden]-2-Amine ():
    • Structure : Spirocyclic cyclopropane-indenyl system replaces cycloheptane.
    • Impact : Enhanced rigidity and stereochemical complexity, which could influence selectivity for serotonin receptors (e.g., 5-HT2) .

Functional Group Modifications

Halogen and Methoxy Positioning
  • N-(5-Bromo-2-Chlorobenzyl)-N-Cyclopropylnaphthalene-2-Sulfonamide ():
    • Structure : Chlorine replaces methoxy at the 2-position; sulfonamide group introduced.
    • Impact : Sulfonamide confers antibacterial and anti-inflammatory activity, while chlorine enhances electronegativity .
Formamide Derivative
  • N-(5-Bromo-2-Methoxybenzyl)Formamide (): Structure: Formamide replaces cycloheptanamine.
Receptor Binding Potential
  • The indole-containing analog N-(5-Bromo-2-Methoxybenzyl)-[2-(1H-Indol-3-Yl)Ethyl]Amine Hydrochloride () exhibits 5-HT2 receptor affinity (Ki < 100 nM), suggesting that the bromo-methoxybenzyl motif is critical for serotoninergic activity. The cycloheptanamine variant may share this target but with altered kinetics due to its larger ring .
Cardioprotective Activity
  • Structural parallels suggest similar pathways for the target compound .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Ring Size Notable Activity
N-(5-Bromo-2-Methoxybenzyl)Cycloheptanamine HBr C₁₅H₂₁Br₂NO ~400 5-Br, 2-OMe, cycloheptane 7-membered Hypothesized 5-HT2 binding
N-(5-Bromo-2-Methoxybenzyl)Cyclopentanamine HBr C₁₃H₁₇Br₂NO ~370 5-Br, 2-OMe, cyclopentane 5-membered N/A
N-(3,4,5-Trimethoxybenzyl)Cycloheptanamine HBr C₁₇H₂₆BrNO₃ ~396 3,4,5-OMe, cycloheptane 7-membered Increased lipophilicity
N-(5-Bromo-2-Methoxybenzyl)Formamide C₉H₉BrN₂O₂ ~242 5-Br, 2-OMe, formamide N/A Reduced CNS penetration

Biological Activity

N-(5-bromo-2-methoxybenzyl)cycloheptanamine hydrobromide is a compound of interest in medicinal chemistry due to its unique cycloheptane structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the reaction of 5-bromo-2-methoxybenzyl chloride with cycloheptanamine in the presence of a base, followed by hydrobromic acid addition to form the hydrobromide salt. The synthetic route can be summarized as follows:

Step Reagents Conditions
15-bromo-2-methoxybenzyl chloride + cycloheptanamineBase (NaOH or K2CO3), anhydrous ethanol or methanol, room temperature to reflux
2Product from Step 1Hydrobromic acid

This compound's unique cycloheptane ring structure influences its chemical reactivity and biological activity, differentiating it from similar compounds like cyclohexane and cyclopentane derivatives .

This compound is investigated for its potential interactions with specific molecular targets, including receptors and enzymes. The compound may modulate their activity, influencing various cellular processes. Its mechanism involves:

  • Binding to Receptors : It may interact with neurotransmitter receptors, potentially influencing mood and cognition.
  • Enzyme Inhibition : The compound could inhibit specific enzymes involved in disease pathways, making it a candidate for therapeutic applications.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits promising antimicrobial and anticancer properties. For instance, studies have shown that similar compounds display selective cytotoxicity against various cancer cell lines. Although specific data on this compound is limited, it is hypothesized to possess comparable activities due to structural similarities .

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that benzyl derivatives exhibit selective cytotoxicity against lung carcinoma cells (NCI-H292), with IC50 values indicating significant potency .
  • Genotoxicity Assessments : Compounds structurally related to this compound have shown genotoxic effects in cancer cell lines without affecting normal peripheral blood mononuclear cells (PBMC), suggesting a targeted action against malignant cells .
  • Antimicrobial Activity : Similar compounds have been evaluated for their antimicrobial properties, indicating potential effectiveness against various pathogens, though specific data on this compound remains to be elucidated.

Comparison with Similar Compounds

A comparative analysis reveals that this compound has distinct properties compared to its analogs:

Compound Structure Biological Activity
N-(5-bromo-2-methoxybenzyl)cycloheptanamineCycloheptane ringPotential anticancer activity
N-(5-bromo-2-methoxybenzyl)cyclohexanamineCyclohexane ringModerate enzyme inhibition
N-(5-bromo-2-methoxybenzyl)cyclopentanamineCyclopentane ringLower receptor affinity

The cycloheptane structure may confer enhanced steric and electronic properties leading to distinct interactions with biological targets compared to cyclohexane or cyclopentane analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-bromo-2-methoxybenzyl)cycloheptanamine hydrobromide
Reactant of Route 2
Reactant of Route 2
N-(5-bromo-2-methoxybenzyl)cycloheptanamine hydrobromide

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